molecular formula C9H14O2 B13896084 3-Methyl-2-oxaspiro[4.4]nonan-1-one

3-Methyl-2-oxaspiro[4.4]nonan-1-one

Cat. No.: B13896084
M. Wt: 154.21 g/mol
InChI Key: NYYJLACJYOZPGX-UHFFFAOYSA-N
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Description

3-Methyl-2-oxaspiro[44]nonan-1-one is a chemical compound with the molecular formula C9H14O2 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxacyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Preparation of Precursors: Synthesis of the starting ketone and epoxide.

    Cyclization Reaction: Conducting the cyclization under optimized conditions to maximize yield.

    Purification: Purification of the product using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted oxaspiro compounds

Scientific Research Applications

3-Methyl-2-oxaspiro[4.4]nonan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

3-Methyl-2-oxaspiro[4.4]nonan-1-one can be compared with other similar compounds, such as:

    3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Similar structural features but different ring size and substitution pattern.

    3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one: Contains an iodomethyl group, leading to different reactivity and applications.

    7,7-Di(3-butenyl)-1,4-dioxaspiro[4.4]nonane: Features additional functional groups, resulting in unique chemical properties.

The uniqueness of 3-Methyl-2-oxaspiro[4

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-2-oxaspiro[4.4]nonan-1-one

InChI

InChI=1S/C9H14O2/c1-7-6-9(8(10)11-7)4-2-3-5-9/h7H,2-6H2,1H3

InChI Key

NYYJLACJYOZPGX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC2)C(=O)O1

Origin of Product

United States

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